molecular formula C9H10N2O3S B594664 Ethyl 2-(2-(methylthio)pyrimidin-4-yl)-2-oxoacetate CAS No. 1211595-04-8

Ethyl 2-(2-(methylthio)pyrimidin-4-yl)-2-oxoacetate

Cat. No. B594664
M. Wt: 226.25
InChI Key: AYRGXSSFCYQEQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(2-(methylthio)pyrimidin-4-yl)-2-oxoacetate is a chemical compound with the molecular formula C9H12N2O2S . Its average mass is 212.269 Da and its monoisotopic mass is 212.061951 Da .


Synthesis Analysis

The synthesis of pyrimidine derivatives, such as Ethyl 2-(2-(methylthio)pyrimidin-4-yl)-2-oxoacetate, often involves cyclization processes or domino reactions . For instance, an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent promoted by K2S2O8 provides 4-arylquinolines . Another approach is a ZnCl2-catalyzed three-component coupling reaction that allows the synthesis of various 4,5-disubstituted pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate .


Molecular Structure Analysis

The molecular structure of Ethyl 2-(2-(methylthio)pyrimidin-4-yl)-2-oxoacetate consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, attached to a methylthio group and an ethyl oxoacetate group .


Chemical Reactions Analysis

The chemical reactions involving pyrimidine derivatives often proceed through complexation, enamine addition, transient α-occupation, β-elimination, and cyclization sequences . For instance, a base-promoted intermolecular oxidation C-N bond formation of allylic C(sp3)-H and vinylic C(sp2)-H of allylic compounds with amidines enables the smooth formation of polysubstituted pyrimidines in the presence of O2 as the sole oxidant .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

Ethyl 2-(2-(methylthio)pyrimidin-4-yl)-2-oxoacetate and related compounds have been extensively studied for their chemical synthesis routes and structural properties. For example, Campaigne et al. (1981) described the structure and reactions of thiazolino[3,2‐a]pyrimidine carbinolamine, highlighting synthetic pathways and structural analyses through X-ray diffraction (Campaigne, Folting, Huffman, & Selby, 1981). Furthermore, Fang et al. (2013) reported on a one-pot three-component synthesis method for nitrogen-containing heterocycles, demonstrating the versatility of these compounds in synthesizing complex molecules under mild conditions (Fang, Fang, & Zheng, 2013).

Antimicrobial and Antitumor Activities

Several studies have explored the biological activities of these compounds, particularly their antimicrobial and antitumor potentials. Gasparyan et al. (2016) investigated N-substituted 2-(6-amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-oxoacetamides, revealing low antibacterial and antitumor activities, indicating a potential for further optimization in drug discovery efforts (Gasparyan, Alexanyan, Arutyunyan, Martirosyan, Paronikyan, & Stepanyan, 2016). Similarly, Hossan et al. (2012) synthesized a series of pyrimidinone and oxazinone derivatives fused with thiophene rings, exhibiting significant antimicrobial properties, suggesting their utility in addressing resistant microbial strains (Hossan, Abu-Melha, Al-Omar, & Amr, 2012).

Advanced Materials and Chemical Reactions

The compound's versatility extends beyond biological activities to its use in synthesizing advanced materials and facilitating novel chemical reactions. Zanatta et al. (2015) detailed an efficient synthesis method for ethyl 2-methylthio- and ethyl 2-benzylthio-6-methyl(aryl)pyrimidine-4-carboxylates, showcasing the application of these compounds in generating a wide array of derivatives under mild, aqueous conditions, which can be pivotal in developing new materials and catalysts (Zanatta, Fortes, Bencke, Marangoni, Camargo, Fantinel, Bonacorso, & Martins, 2015).

Future Directions

The future directions for Ethyl 2-(2-(methylthio)pyrimidin-4-yl)-2-oxoacetate and similar compounds could involve further exploration of their diverse biological activities and potential applications in medicine and agriculture . Additionally, the development of new effective methods for their synthesis could be a promising area of research .

properties

IUPAC Name

ethyl 2-(2-methylsulfanylpyrimidin-4-yl)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3S/c1-3-14-8(13)7(12)6-4-5-10-9(11-6)15-2/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYRGXSSFCYQEQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=NC(=NC=C1)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(2-(methylthio)pyrimidin-4-yl)-2-oxoacetate

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